molecular formula C14H15ClN4O2 B2868678 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1798517-85-7

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No. B2868678
CAS RN: 1798517-85-7
M. Wt: 306.75
InChI Key: KOEHXJGUVFMLBN-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole ring is a significant component in medicinal chemistry. Compounds with this moiety have been used to develop drugs with various biological activities. For instance, the triazole ring is present in drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic . The compound could potentially be modified to enhance its pharmacological properties or to create novel therapeutics.

Organic Synthesis

1,2,3-Triazoles are known for their stability and versatility in organic synthesis. They can serve as building blocks for more complex molecules or as intermediates in synthetic pathways. The subject compound could be used in the synthesis of complex organic molecules, potentially leading to new materials or drugs .

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles contribute to the creation of polymers with specific properties, such as increased thermal stability or novel functionalities. The compound could be incorporated into polymers to impart desired characteristics, such as improved durability or conductivity .

Supramolecular Chemistry

The triazole moiety can engage in hydrogen bonding and other non-covalent interactions, making it useful in supramolecular chemistry. It can be used to design molecules that form complex structures or systems capable of self-assembly .

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can act as a linker in bioconjugation processes, connecting biomolecules like proteins or nucleic acids to other chemical groups or probes for study or therapeutic purposes .

Fluorescent Imaging

Triazole derivatives can be fluorescent and used in imaging applications. They can be attached to biomolecules or other structures to visualize cellular processes or to track the distribution of drugs within the body .

Antibacterial and Antifungal Applications

1,2,3-Triazolium salts, which can be derived from triazoles, have shown significant potential as antibacterial and antifungal agents. The compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial treatments .

Anticancer Research

Some triazole derivatives have demonstrated anticancer properties. The compound could be investigated for its potential to inhibit the growth of cancer cells or to induce apoptosis, which could lead to new cancer therapies .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-21-13-3-2-10(15)8-12(13)14(20)18-6-4-11(9-18)19-7-5-16-17-19/h2-3,5,7-8,11H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEHXJGUVFMLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone

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